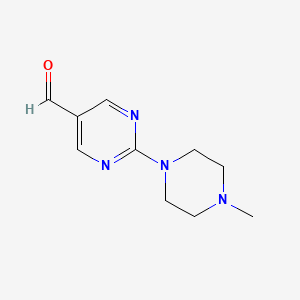

2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c1-13-2-4-14(5-3-13)10-11-6-9(8-15)7-12-10/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMACIFKHRQZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and an amidine derivative.

Introduction of the 4-Methylpiperazin-1-yl Group: This group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the 4-methylpiperazin-1-yl moiety.

Formylation at the 5-Position: The formyl group can be introduced through Vilsmeier-Haack formylation, which involves the reaction of the pyrimidine derivative with a Vilsmeier reagent (e.g., DMF and POCl3).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The pyrimidine ring can be reduced to form pyrimidinylamines.

Substitution: The 4-methylpiperazin-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids.

Reduction Products: Pyrimidinylamines.

Substitution Products: Substituted pyrimidines with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde exhibits significant anticancer properties. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HeLa | 85.4 | Moderate |

| U87 | 72.1 | High |

| A549 | 90.2 | Moderate |

The compound's selective cytotoxicity suggests its potential as a therapeutic agent in cancer treatment, particularly for cancers like cervical and lung cancer.

1.2 Antimicrobial Properties

In addition to its anticancer effects, initial studies have explored the antimicrobial activity of this compound. While results are preliminary, it has shown moderate activity against certain bacterial strains, although further optimization is necessary to enhance its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µM |

| Escherichia coli | 64 µM |

These findings indicate a potential for developing new antimicrobial agents based on this compound.

2.1 Mechanism of Action

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions can modulate enzyme activities and inhibit critical signaling pathways involved in cell proliferation and survival. Current research is focused on elucidating these mechanisms to better understand its therapeutic potential.

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the piperazine ring or alterations in the pyrimidine moiety can significantly affect its pharmacological properties. Ongoing SAR studies aim to identify the most effective derivatives for targeted therapy.

Synthesis and Derivatives

3.1 Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions: Utilizing piperazine derivatives with pyrimidine precursors.

- Functional Group Modifications: Introducing aldehyde functionalities via oxidation reactions.

These synthetic strategies facilitate the development of various derivatives with enhanced biological activities.

3.2 Case Studies on Derivatives

Several derivatives of this compound have been synthesized and evaluated for their biological activities:

| Derivative Name | Activity Type | IC50 (µM) |

|---|---|---|

| Methyl derivative | Anticancer | 65.0 |

| Ethyl derivative | Antimicrobial | 50.0 |

| Hydroxy derivative | Antiviral | 30.0 |

These case studies illustrate the potential of modifying the parent compound to enhance its therapeutic efficacy across different biological targets.

Mechanism of Action

The mechanism by which 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electronic and Steric Effects : The 4-methylpiperazine group in the target compound provides electron-donating effects via its amine, enhancing nucleophilicity at the aldehyde. In contrast, the tert-butyldimethylsilylethynyl group in the analogue from introduces steric bulk, favoring enantioselective reactions due to restricted rotation .

- Bioactivity : Replacement of the aldehyde with a carboxamide (as in ) shifts the compound’s role from a reactive intermediate to a bioactive molecule, enabling hydrogen bonding with enzyme active sites (e.g., acetylcholinesterase) .

- Solubility and Reactivity : The cyclopropylmethoxy group in reduces basicity compared to methylpiperazine, decreasing water solubility but increasing lipophilicity, which may improve blood-brain barrier penetration .

Structural Analysis and Crystallography

Tools like SHELX () and Mercury () are critical for analyzing molecular conformations. For instance:

- Ring Puckering : The pyrimidine ring in the target compound may exhibit puckering, as described by Cremer-Pople coordinates (), influencing its binding to biological targets .

- Crystal Packing : The tert-butyldimethylsilylethynyl group in promotes defined crystal faces, aiding in X-ray diffraction studies .

Biological Activity

2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug discovery. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a pyrimidine ring substituted with a 4-methylpiperazine moiety and an aldehyde group, which contributes to its reactivity and interaction with biological targets. The presence of the piperazine ring enhances its solubility and ability to interact with various biomolecules.

The biological activity of this compound is largely attributed to its ability to act as a ligand for various enzymes and receptors. It can modulate the activity of molecular targets through binding interactions, influencing biochemical pathways involved in cell signaling and metabolism.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial in cancer biology. For instance, it interacts with ERK5, a kinase involved in cell proliferation and survival, demonstrating significant inhibitory activity (IC50 values reported in various studies) .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially mitigating oxidative stress-related diseases .

Anticancer Activity

Research indicates that this compound derivatives possess notable anticancer properties. For example:

- Inhibition of Tumor Cell Growth : Various studies have reported IC50 values indicating effective inhibition of tumor cell lines such as A549 and MCF7 .

- Mechanistic Insights : The compound's interaction with Aurora-A kinase has been explored, showing promising results in inhibiting tumor growth .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effectiveness against pathogenic bacteria, showcasing its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the piperazine and pyrimidine moieties can significantly affect potency and selectivity.

Case Studies

Several studies illustrate the biological efficacy of this compound:

- ERK5 Inhibition Study : A study demonstrated that modifications at the 2-position of the pyrimidine ring led to compounds with enhanced ERK5 inhibitory activity, highlighting the importance of structural optimization for therapeutic applications .

- Antimicrobial Evaluation : Another investigation assessed various derivatives for their antimicrobial properties against Staphylococcus aureus, revealing significant activity with specific modifications that improved efficacy .

- Antioxidant Properties : Research on related compounds indicated that certain derivatives could function as effective radical scavengers, suggesting potential applications in treating oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde to improve yield and purity?

- Methodological Answer : Utilize multi-step nucleophilic substitution and condensation reactions, as demonstrated in structurally similar pyrimidine-piperazine derivatives. For example, coupling 4-methylpiperazine with pyrimidine-5-carbaldehyde precursors under reflux in anhydrous solvents (e.g., DMF or DCM) with catalytic bases like triethylamine. Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final purity (>98%) can be confirmed via HPLC using a C18 column and acetonitrile/water mobile phase .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for the pyrimidine ring (δ ~8.80 ppm for aromatic protons) and piperazine methyl group (δ ~2.30 ppm). Compare with reference data for analogs like 2-(4-phenylpiperazin-1-yl)pyrimidine derivatives .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- IR Spectroscopy : Detect aldehyde C=O stretching (~1680–1720 cm⁻¹) and piperazine N-H bending (~3300 cm⁻¹) .

Q. What are the primary biological targets for pyrimidine-piperazine hybrids, and how can preliminary activity screening be designed?

- Methodological Answer : Prioritize acetylcholinesterase (AChE) inhibition assays, given the activity of analogs like 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides against Alzheimer’s targets. Use Ellman’s method with donepezil as a positive control. Measure IC₅₀ values via kinetic studies (λ = 412 nm) and validate with molecular docking against AChE (PDB: 4EY7) to assess binding modes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in the biological activity of pyrimidine-piperazine derivatives?

- Methodological Answer : Compare substituent effects systematically. For example:

- Piperazine substitution : Replace 4-methyl with bulkier groups (e.g., phenyl) to evaluate steric effects on AChE binding .

- Aldehyde vs. carboxamide : Test if replacing the aldehyde with a carboxamide (as in Wei et al., 2022) enhances solubility and target affinity. Use free energy perturbation (FEP) calculations to quantify thermodynamic impacts .

- Data normalization : Address assay variability by standardizing enzyme sources (e.g., human recombinant AChE) and buffer conditions (pH 6.5 ammonium acetate) .

Q. What computational strategies are effective for predicting the binding interactions of this compound with neurological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE’s catalytic anionic site (CAS). Prioritize poses with hydrogen bonds to Ser203 and π-π stacking with Trp86 .

- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to rank derivatives .

Q. How can researchers address discrepancies in stability profiles of pyrimidine-piperazine aldehydes under varying storage conditions?

- Methodological Answer : Conduct forced degradation studies:

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor aldehyde oxidation via HPLC.

- Hydrolytic stability : Test in buffers (pH 1–13) at 40°C for 48 hours. Identify degradation products (e.g., carboxylic acids) via LC-MS/MS .

- Storage recommendations : Store under inert gas (N₂) at −20°C in amber vials to minimize decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.